Tectorigenin 7-O-xylosylglucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

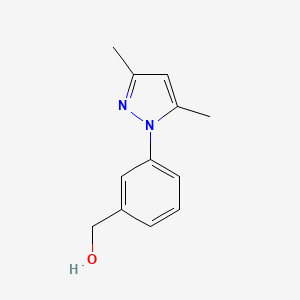

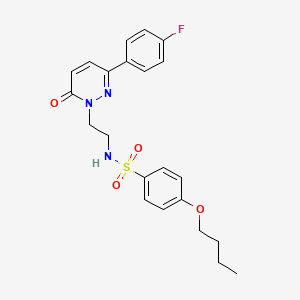

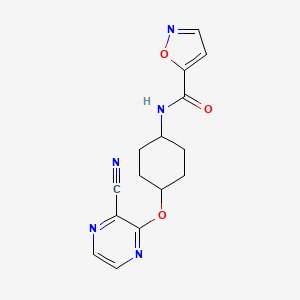

Tectorigenin 7-O-xylosylglucoside is a glycosidic isoflavone isolated from Pueraria thomsonii flower . It belongs to the flavonoid class of compounds .

Molecular Structure Analysis

The molecular formula of Tectorigenin 7-O-xylosylglucoside is C27H30O15 . Its molecular weight is 594.518 .Physical And Chemical Properties Analysis

The physical and chemical properties of Tectorigenin 7-O-xylosylglucoside include a density of 1.7±0.1 g/cm3, a boiling point of 929.9±65.0 °C at 760 mmHg, and a flash point of 308.9±27.8 °C .Scientific Research Applications

Tectorigenin 7-O-xylosylglucoside: Scientific Research Applications

Anticancer Applications: Tectorigenin 7-O-xylosylglucoside has been found to inhibit the proliferation of osteosarcoma cells in a dose-dependent and time-dependent manner . This suggests its potential application in cancer research, particularly in studying the mechanisms of action against specific cancer cell lines.

Antidiabetic Effects: The compound’s antidiabetic effects could be explored through its influence on insulin signaling pathways or glucose metabolism . Research could focus on how it affects blood sugar levels and insulin resistance.

Hepatoprotective Properties: Studies could investigate the hepatoprotective properties of Tectorigenin 7-O-xylosylglucoside, potentially looking at how it protects liver cells from damage caused by toxins or diseases .

Anti-inflammatory Potential: The anti-inflammatory potential of Tectorigenin 7-O-xylosylglucoside makes it a candidate for research into treatments for inflammatory diseases . It could be studied in the context of chronic inflammation and related disorders.

Antioxidative Effects: Its antioxidative effects suggest applications in researching oxidative stress and its impact on aging and degenerative diseases .

Antimicrobial Activity: The antimicrobial activity of Tectorigenin 7-O-xylosylglucoside could lead to research into new antibiotics or treatments for microbial infections .

Cardioprotective Effects: Research could explore the cardioprotective effects of Tectorigenin 7-O-xylosylglucoside, potentially in relation to heart disease prevention or treatment .

Neuroprotective Applications: Finally, its neuroprotective applications could be significant in the study of neurodegenerative diseases or brain injuries .

Future Directions

Future research on Tectorigenin 7-O-xylosylglucoside could involve exploring its pharmacological targets and mechanisms of action, finding an appropriate concentration to balance pharmacological effects and toxicity, attempting diversified delivery strategies to improve bioavailability, and structural modification to obtain derivatives with higher pharmacological activity .

Mechanism of Action

Target of Action

Tectorigenin 7-O-xylosylglucoside is a glycosidic isoflavone Its aglycone form, tectorigenin, has been reported to have multiple pharmacological effects, such as anticancer, antidiabetic, hepatoprotective, anti-inflammatory, antioxidative, antimicrobial, cardioprotective, and neuroprotective . These effects suggest that Tectorigenin 7-O-xylosylglucoside may interact with a variety of cellular targets involved in these processes.

Mode of Action

It is known that the compound undergoes microbial metabolism by various bacterial strains . This metabolism could potentially alter the compound’s structure and enhance its interaction with its targets, leading to the observed pharmacological effects.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that the main metabolic pathways in rats for Tectorigenin, the aglycone form of Tectorigenin 7-O-xylosylglucoside, are glucuronidation, sulfation, demethylation, and methoxylation . It exhibits poor bioavailability . These ADME properties significantly impact the bioavailability of the compound, which is a crucial factor in its pharmacological efficacy.

Result of Action

Tectorigenin 7-O-xylosylglucoside has been reported to have anti-inflammatory, antioxidant, and antitumor activities . These activities suggest that the compound can induce molecular and cellular changes that contribute to these effects.

Action Environment

The action of Tectorigenin 7-O-xylosylglucoside can be influenced by various environmental factors. For instance, the compound’s metabolism by intestinal bacteria suggests that the gut microbiome could play a significant role in modulating its action . Additionally, factors such as the administration time and concentration can affect the compound’s cytotoxicity .

properties

IUPAC Name |

5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-37-25-15(6-14-17(21(25)33)18(30)12(7-38-14)10-2-4-11(28)5-3-10)41-27-24(36)22(34)20(32)16(42-27)9-40-26-23(35)19(31)13(29)8-39-26/h2-7,13,16,19-20,22-24,26-29,31-36H,8-9H2,1H3/t13-,16-,19+,20-,22+,23-,24-,26+,27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYJIRFKDCXYCX-YUPZTAPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tectorigenin 7-O-xylosylglucoside | |

Q & A

Q1: What is the mechanism of action for Tectorigenin 7-O-xylosylglucoside's skin-whitening effects?

A1: Research suggests that Tectorigenin 7-O-xylosylglucoside exerts its depigmentation effects through a two-pronged approach:

- Inhibiting melanin synthesis: It achieves this by reducing the gene expression of tyrosinase and microphthalmia-associated transcription factor (MITF) in melanocytes. []

- Promoting depigmentation factor secretion: This compound has been shown to reduce DKK-1 gene expression in fibroblasts, potentially leading to increased secretion of depigmentation factors. []

Q2: How is Tectorigenin 7-O-xylosylglucoside metabolized in the human body?

A2: Studies indicate that Tectorigenin 7-O-xylosylglucoside, along with other glycosidic isoflavones like tectoridin, genistin, and glycitin, undergoes complete hydrolysis in the small intestine by enzymes, not bacteria. This process releases aglycones, primarily tectorigenin, which are further metabolized by human fecal microbiota. []

Q3: Does Tectorigenin 7-O-xylosylglucoside exhibit estrogenic activity like some other isoflavones?

A3: While some isoflavones are known to bind to estrogen receptors, research suggests that Tectorigenin 7-O-xylosylglucoside, even at high doses, does not exhibit significant estrogenic activity in vitro or in vivo. [] This is a significant finding for the safety profile of Tectorigenin 7-O-xylosylglucoside as a food supplement.

Q4: What analytical techniques are commonly used to identify and quantify Tectorigenin 7-O-xylosylglucoside?

A4: High-performance liquid chromatography (HPLC) is frequently employed for the simultaneous analysis of Tectorigenin 7-O-xylosylglucoside and other isoflavones in plant extracts. This method, often coupled with an evaporative light scattering detector, allows for efficient separation and quantification of these compounds. [, ]

Q5: Are there any studies investigating the effects of Tectorigenin 7-O-xylosylglucoside on human health?

A5: A randomized, double-blind, placebo-controlled study on healthy males explored the effects of a food product containing Tectorigenin 7-O-xylosylglucoside and other Pueraria thomsonii flower isoflavones. Results indicated that regular intake of these compounds led to a significant increase in energy expenditure, suggesting a potential role in influencing energy metabolism. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B2986128.png)

![1'-(3-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2986133.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide](/img/structure/B2986136.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B2986137.png)